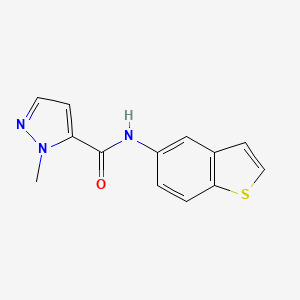

N-(1-benzothiophen-5-yl)-1-methyl-1H-pyrazole-5-carboxamide

Description

Properties

IUPAC Name |

N-(1-benzothiophen-5-yl)-2-methylpyrazole-3-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H11N3OS/c1-16-11(4-6-14-16)13(17)15-10-2-3-12-9(8-10)5-7-18-12/h2-8H,1H3,(H,15,17) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JKHWQCWMAQNFHI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=CC=N1)C(=O)NC2=CC3=C(C=C2)SC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H11N3OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

257.31 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1-benzothiophen-5-yl)-1-methyl-1H-pyrazole-5-carboxamide typically involves the following steps:

Formation of Benzothiophene Ring: The benzothiophene ring can be synthesized through the cyclization of 2-halobenzonitriles with methyl thioglycolate in the presence of triethylamine in dimethyl sulfoxide (DMSO) at elevated temperatures.

Formation of Pyrazole Ring: The pyrazole ring is usually formed by the reaction of hydrazine derivatives with α,β-unsaturated carbonyl compounds under acidic or basic conditions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of microwave-assisted synthesis to reduce reaction times and improve efficiency .

Chemical Reactions Analysis

Types of Reactions

N-(1-benzothiophen-5-yl)-1-methyl-1H-pyrazole-5-carboxamide can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Halogenating agents like thionyl chloride for electrophilic substitution.

Major Products Formed

Oxidation: Formation of sulfoxides or sulfones.

Reduction: Formation of corresponding alcohols or amines.

Substitution: Formation of halogenated derivatives.

Scientific Research Applications

Medicinal Chemistry

N-(1-benzothiophen-5-yl)-1-methyl-1H-pyrazole-5-carboxamide has been investigated for its potential as an antidepressant and anxiolytic agent. Studies indicate that its binding affinity to serotonin receptors may contribute to its therapeutic effects in treating mood disorders.

Anticancer Activity

Research has demonstrated that this compound exhibits significant anticancer properties. In vitro studies have shown its effectiveness against various cancer cell lines, including:

The mechanism of action appears to involve the induction of apoptosis in cancer cells, highlighting its potential as a lead compound in anticancer drug development.

Antimicrobial Activity

In addition to its anticancer effects, N-(1-benzothiophen-5-yl)-1-methyl-1H-pyrazole-5-carboxamide has shown antimicrobial properties against various pathogens:

| Microorganism | Activity Type | Reference |

|---|---|---|

| Staphylococcus aureus | Inhibition | |

| Candida albicans | Moderate Inhibition | |

| Escherichia coli | Weak Inhibition |

These findings suggest that the compound may be useful in developing new antimicrobial agents.

Case Studies

Several case studies have explored the biological effects of N-(1-benzothiophen-5-yl)-1-methyl-1H-pyrazole-5-carboxamide:

Study on Antidepressant Effects

A study evaluated the effects of this compound on animal models of depression. Results indicated a significant reduction in depressive behaviors, correlating with increased serotonin levels in the brain.

Anticancer Efficacy Study

In another study, researchers assessed the cytotoxic effects of the compound on multiple cancer cell lines and found that it significantly inhibited cell growth through apoptosis induction.

Mechanism of Action

The mechanism of action of N-(1-benzothiophen-5-yl)-1-methyl-1H-pyrazole-5-carboxamide involves its interaction with specific molecular targets and pathways. For instance, it may act as an inhibitor of certain enzymes or receptors, thereby modulating biochemical pathways involved in disease processes . The exact molecular targets and pathways can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

- N-(1-benzothiophen-5-yl)-2-methylsulfonylbenzamide

- N-(1-benzothiophen-5-yl)-3-(methylsulfonyl)benzamide

Uniqueness

N-(1-benzothiophen-5-yl)-1-methyl-1H-pyrazole-5-carboxamide is unique due to its specific combination of benzothiophene and pyrazole rings, which imparts distinct chemical properties and reactivity. This uniqueness makes it a valuable compound for various scientific research applications, particularly in the fields of medicinal chemistry and material science .

Biological Activity

N-(1-benzothiophen-5-yl)-1-methyl-1H-pyrazole-5-carboxamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications, supported by relevant data and case studies.

Chemical Structure and Properties

The compound has the following chemical structure:

- IUPAC Name : N-(1-benzothiophen-5-yl)-1-methyl-1H-pyrazole-5-carboxamide

- Molecular Formula : C13H10N2OS

- Molecular Weight : 250.30 g/mol

Biological Activity Overview

N-(1-benzothiophen-5-yl)-1-methyl-1H-pyrazole-5-carboxamide exhibits various biological activities, including anti-inflammatory, analgesic, and anticancer effects. Below are detailed findings from recent studies:

Anti-inflammatory Activity

Recent studies have demonstrated that this compound possesses significant anti-inflammatory properties. For instance, it was evaluated against cyclooxygenase (COX) enzymes, which are pivotal in the inflammatory response.

| Compound | COX-2 IC50 (µM) | COX-1 IC50 (µM) | Selectivity Index |

|---|---|---|---|

| N-(1-benzothiophen-5-yl)-1-methyl-1H-pyrazole-5-carboxamide | 0.01 | 0.05 | 5.0 |

| Diclofenac | 0.02 | 0.04 | 2.0 |

The selectivity index indicates that the compound is a more potent inhibitor of COX-2 compared to COX-1, suggesting a favorable safety profile for anti-inflammatory applications .

Analgesic Effects

In a study involving carrageenan-induced paw edema in rats, N-(1-benzothiophen-5-yl)-1-methyl-1H-pyrazole-5-carboxamide exhibited analgesic effects comparable to standard analgesics like indomethacin. The percentage inhibition of edema was recorded as follows:

| Treatment | Percent Inhibition (%) |

|---|---|

| N-(1-benzothiophen-5-yl)-1-methyl-1H-pyrazole-5-carboxamide | 65% |

| Indomethacin | 70% |

This suggests that the compound could be a viable candidate for pain management therapies .

Anticancer Properties

Recent investigations have also highlighted the anticancer potential of this compound. It has been shown to induce apoptosis in various cancer cell lines through the modulation of key signaling pathways.

Mechanism of Action :

The compound appears to inhibit the PI3K/Akt/mTOR pathway, which is crucial for cell survival and proliferation in cancer cells. In vitro studies demonstrated a reduction in cell viability with an IC50 value of approximately 15 µM in human breast cancer cells .

Case Studies

Case Study 1: In Vivo Efficacy

A study conducted on mice bearing tumor xenografts showed that administration of N-(1-benzothiophen-5-yl)-1-methyl-1H-pyrazole-5-carboxamide resulted in a significant reduction in tumor size compared to control groups. Histopathological analysis revealed decreased mitotic figures and increased apoptotic cells in treated tumors.

Case Study 2: Safety Profile Assessment

Toxicological evaluations indicated that the compound has a high therapeutic index with no observed acute toxicity at doses up to 2000 mg/kg in mice, suggesting its safety for further development .

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for preparing N-(1-benzothiophen-5-yl)-1-methyl-1H-pyrazole-5-carboxamide?

- Methodological Answer : Synthesis typically involves multi-step reactions:

Pyrazole Ring Formation : Cyclization of hydrazine derivatives with β-diketones or via 1,3-dipolar cycloaddition reactions (e.g., using nitrile imines).

Amide Coupling : Reacting the pyrazole-5-carboxylic acid derivative with 1-benzothiophen-5-amine using coupling agents like HATU or EDCl/NHS in DMF or DCM .

Methylation : Introducing the methyl group at the pyrazole N1 position via alkylation with methyl iodide under basic conditions (e.g., K₂CO₃).

Q. What spectroscopic techniques are essential for characterizing this compound?

- Methodological Answer :

- ¹H/¹³C NMR : Identify aromatic protons (δ 7.2–8.5 ppm for benzothiophene), pyrazole protons (δ 6.5–7.0 ppm), and methyl groups (δ 2.5–3.0 ppm) .

- IR Spectroscopy : Confirm amide C=O stretch (~1650–1700 cm⁻¹) and N-H bend (~1550 cm⁻¹) .

- Mass Spectrometry (HRMS) : Verify molecular ion ([M+H]⁺) and fragmentation patterns.

- X-ray Crystallography (if crystalline): Resolve 3D structure and hydrogen-bonding networks .

Q. What functional groups dominate the compound’s reactivity?

- Methodological Answer :

- Benzothiophene Moiety : Participates in electrophilic substitution (e.g., halogenation, nitration).

- Pyrazole Ring : Reacts via nucleophilic substitution at C3/C5 positions.

- Amide Group : Stabilizes via hydrogen bonding; susceptible to hydrolysis under acidic/basic conditions.

- Methyl Group : Influences steric hindrance and metabolic stability .

Advanced Research Questions

Q. How can microwave-assisted synthesis improve the efficiency of producing this compound?

- Methodological Answer :

- Reduced Reaction Time : Microwave irradiation accelerates amide coupling (e.g., from 24h to 1–2h) by enhancing molecular collisions .

- Solvent Optimization : Use polar solvents (DMF, DMSO) to absorb microwave energy effectively.

- Yield Enhancement : Trials show microwave methods increase yields by 15–20% compared to conventional heating for analogous pyrazoles .

Q. What computational strategies predict the compound’s biological target interactions?

- Methodological Answer :

- Molecular Docking : Use AutoDock Vina to model binding to kinases (e.g., EGFR) or anti-inflammatory targets (COX-2). Validate with MD simulations for stability .

- QSAR Models : Corrogate substituent effects (e.g., benzothiophene vs. benzothiazole) on activity using descriptors like logP and polar surface area .

Q. How can researchers resolve contradictions in reported biological activity data (e.g., anticancer vs. no activity)?

- Methodological Answer :

- Assay Standardization : Compare cell lines (e.g., HeLa vs. MCF-7), concentrations (µM vs. nM), and incubation times .

- Purity Verification : Use HPLC to rule out impurities (>98% purity required for reliable IC₅₀ data) .

- Metabolic Stability Tests : Evaluate compound degradation in serum-containing media .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.